molecular formula C10H13NO3 B13246044 Benzyl 3-amino-2-hydroxypropanoate

Benzyl 3-amino-2-hydroxypropanoate

Cat. No.: B13246044
M. Wt: 195.21 g/mol
InChI Key: LNPVLXNEAYADKT-UHFFFAOYSA-N
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Description

Benzyl 3-amino-2-hydroxypropanoate is an organic compound with the molecular formula C₁₀H₁₃NO₃ It is a derivative of serine, an amino acid, and features a benzyl group attached to the amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 3-amino-2-hydroxypropanoate can be synthesized through several methods. One common approach involves the esterification of serine with benzyl alcohol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid and is carried out at elevated temperatures to drive the esterification process to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of protective groups during synthesis can help in achieving higher purity and selectivity.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-amino-2-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of benzyl 3-amino-2-oxopropanoate.

    Reduction: The amino group can be reduced to form benzyl 3-amino-2-hydroxypropane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as halides or alkylating agents can be used in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Benzyl 3-amino-2-oxopropanoate.

    Reduction: Benzyl 3-amino-2-hydroxypropane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 3-amino-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzyl 3-amino-2-hydroxypropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. For example, as a serine derivative, it can participate in enzymatic reactions involving serine proteases. The benzyl group may also enhance its binding affinity to certain molecular targets, thereby modulating its biological activity.

Comparison with Similar Compounds

    Benzyl 2-amino-3-hydroxypropanoate: A similar compound with the amino and hydroxyl groups swapped.

    Benzyl 3-amino-2-oxopropanoate: An oxidized derivative of benzyl 3-amino-2-hydroxypropanoate.

    Benzyl 3-amino-2-hydroxybutanoate: A homologous compound with an additional carbon in the backbone.

Uniqueness: this compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both amino and hydroxyl groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biological Activity

Benzyl 3-amino-2-hydroxypropanoate, also known as benzyl 2-amino-3-hydroxypropanoate, is a compound of significant interest due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluation, and potential therapeutic applications, supported by research findings and data tables.

1. Chemical Structure and Properties

This compound is a chiral molecule characterized by the presence of an amino group, a hydroxyl group, and a benzyl moiety. Its chemical formula is C10H13NO3C_{10}H_{13}NO_3 with a molecular weight of approximately 195.22 g/mol. The compound exhibits both hydrophilic and lipophilic properties, which are crucial for its biological interactions.

2. Synthesis

The synthesis of this compound typically involves the reaction of benzylamine with appropriate hydroxy acids under controlled conditions to yield the desired product. Various synthetic routes have been explored to improve yield and purity, including the use of different catalysts and solvents.

3.1 Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties against various bacterial strains. A study indicated that this compound showed higher activity against Mycobacterium avium subsp. paratuberculosis compared to standard antibiotics like ciprofloxacin and isoniazid .

3.2 Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies revealed that this compound inhibits cell proliferation in several cancer cell lines, including breast (MDA-MB-231) and colon (HCT116) cancer cells. The observed IC50 values ranged from 25 to 50 nM, indicating strong antiproliferative activity .

Cell Line IC50 (nM)
HCT11625 - 50
MDA-MB-23125 - 50

The mechanism through which this compound exerts its biological effects is believed to involve the disruption of cellular membrane integrity and interference with metabolic pathways. This compound interacts with specific cellular targets, leading to apoptosis in cancer cells and inhibition of bacterial growth.

4.1 Study on Antimicrobial Efficacy

A comprehensive study assessed the effectiveness of this compound against M. avium subsp. paratuberculosis. The results indicated that the compound inhibited bacterial growth at lower concentrations than traditional antibiotics, suggesting its potential as an alternative treatment option .

4.2 Evaluation in Cancer Research

In another study focusing on its anticancer properties, researchers treated various cancer cell lines with different concentrations of this compound. The results demonstrated a dose-dependent inhibition of cell growth, highlighting its potential as a chemotherapeutic agent .

5. Conclusion

This compound shows promising biological activity, particularly in antimicrobial and anticancer applications. Its ability to inhibit cell proliferation in cancer models and demonstrate significant antimicrobial efficacy positions it as a potential lead compound for further drug development.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

benzyl 3-amino-2-hydroxypropanoate

InChI

InChI=1S/C10H13NO3/c11-6-9(12)10(13)14-7-8-4-2-1-3-5-8/h1-5,9,12H,6-7,11H2

InChI Key

LNPVLXNEAYADKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CN)O

Origin of Product

United States

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